3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-5-35-20-11-9-19(10-12-20)27-23-17-31(16-18-7-6-8-21(13-18)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)30-29-27/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFFUFMLYITTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the quinoline structure. Key steps might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Quinoline Synthesis: The pyrazole intermediate can then undergo cyclization with an appropriate aromatic aldehyde or ketone under acidic or basic conditions to form the quinoline ring.
Functional Group Modifications: Introduction of the ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in cancer cell proliferation or modulate a receptor involved in inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Structure : Substituted with a 4-fluorophenyl (position 3) and 3-methylbenzyl (position 5) groups. Molecular formula: C26H22FN3O2 (MW: 427.48 g/mol) .
- Key Differences: Electron-withdrawing vs. electron-donating groups: The fluorine atom (4-fluorophenyl) enhances electronegativity and may alter binding interactions compared to the ethoxyphenyl group in the target compound.
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- Structure : Ethoxy group at position 8 (vs. 7,8-dimethoxy in the target), 4-methoxyphenyl (position 3), and 3-methylbenzyl (position 5). Molecular formula: C28H27N3O3 (MW: 453.54 g/mol) .
- Metabolic stability: The methyl group (3-methylbenzyl) is less prone to oxidative metabolism than the 3-methoxyphenylmethyl group in the target compound.
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Structure : Features a fused dioxane ring (positions 8,9) and substituents including 4-ethylphenyl (position 3) and 3-fluorobenzyl (position 5). Molecular formula: C28H24FN3O2 (MW: 453.51 g/mol) .
- Hydrophobicity: The ethyl and fluorine substituents increase lipophilicity (estimated XLogP3: ~5.1), which may improve blood-brain barrier penetration but reduce solubility.
Pharmacological Profiles
- Target Compound: No direct activity data is available, but pyrazolo[4,3-c]quinolines are known for anti-cancer, anti-inflammatory, and GPCR modulation (e.g., benzodiazepine receptor affinity) . The 7,8-dimethoxy groups may enhance interactions with hydrophobic receptor pockets.
- Fluorinated Analog () : Demonstrated GPR35 agonism at 10 µM, suggesting utility in metabolic or inflammatory disorders .
- Dioxane-Fused Analog () : Structural rigidity may improve kinase inhibition due to reduced entropic penalties upon binding.
Physicochemical and ADMET Properties
Biological Activity
3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazoloquinoline backbone, characterized by the following structural elements:
- Ethoxy and methoxy groups : These substituents can enhance lipophilicity and potentially influence biological activity.
- Aromatic rings : The presence of phenyl groups may contribute to interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer activities. For instance:
- In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A notable study showed that related compounds had IC50 values in the micromolar range against human cancer cells, indicating potent antiproliferative effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDAC (Histone Deacetylase) : Similar compounds have been reported to selectively inhibit HDACs, which play a crucial role in cancer cell growth and survival. The inhibition leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression associated with apoptosis and cell cycle arrest .
Case Studies
- Study on Antiproliferative Activity : In a study involving various pyrazoloquinoline derivatives, the compound demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value of 2 µM. The study highlighted the structure-activity relationship (SAR), suggesting that modifications on the aromatic rings could enhance activity .
- Mechanistic Insights : Another research effort focused on the compound’s ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating apoptotic cell death .
Data Table: Biological Activity Summary
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
The compound is synthesized via multi-step reactions, including:
- Suzuki–Miyaura coupling for aryl-aryl bond formation.
- Condensation reactions to form the pyrazoloquinoline core.
- Microwave-assisted synthesis to accelerate cyclization steps and improve yield .
Reaction progress is monitored using thin-layer chromatography (TLC) for intermediate checks and high-performance liquid chromatography (HPLC) for purity validation .
Q. Q2. Which spectroscopic techniques are critical for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy vs. ethoxy groups).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in the quinoline system) .
Advanced Synthesis Optimization
Q. Q3. How can reaction yields be improved without compromising purity?
- Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side products .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Q4. What strategies mitigate degradation during synthesis?
- pH control : Maintain neutral to slightly acidic conditions to prevent hydrolysis of methoxy/ethoxy groups.
- Temperature modulation : Avoid exceeding 80°C during reflux to prevent thermal decomposition .
Biological Activity and Mechanisms
Q. Q5. What biological targets or pathways are associated with this compound?
- Enzyme inhibition : Potentially targets kinases (e.g., EGFR) or cytochrome P450 isoforms, inferred from structural analogs with methoxy/ethoxy substituents .
- Receptor modulation : Quinoline derivatives often interact with G-protein-coupled receptors (GPCRs) or nuclear receptors .
Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Replace ethoxy/methoxy groups with halogens or amino groups to assess impact on potency .
- Scaffold hopping : Compare activity against pyrazolo[3,4-b]pyridines or indole-quinoline hybrids .
Analytical and Stability Challenges
Q. Q7. How should researchers quantify trace impurities in the final product?
- UPLC-MS : Detects impurities at <0.1% levels using reverse-phase columns (C18) and electrospray ionization.
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify labile groups (e.g., methoxy hydrolysis) .
Q. Q8. What storage conditions ensure long-term stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
Data Interpretation and Contradictions
Q. Q9. How can conflicting pharmacological data across studies be resolved?
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.
- Structural verification : Confirm batch consistency via X-ray crystallography to rule out polymorphic effects .
Q. Q10. What computational methods support mechanistic hypotheses?
- Molecular docking : Predict binding modes with targets like kinases using AutoDock Vina or Schrödinger Suite.
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to correlate reactivity with biological activity .
Methodological Pitfalls and Solutions
Q. Q11. Why might crystallization attempts fail, and how can this be addressed?
- Common issues : Poor solubility or amorphous solid formation.
- Solutions : Use mixed solvents (e.g., DCM/hexane) for slow evaporation or employ seeding techniques .
Q. Q12. How can researchers validate synthetic intermediates with complex NMR spectra?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Isotopic labeling : Introduce ¹³C or ¹⁵N to track specific atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
